molecular formula C15H19N B14586030 (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole CAS No. 61088-63-9

(3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole

Katalognummer: B14586030
CAS-Nummer: 61088-63-9
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: YFUMUZJYAOQBSK-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the indole family, which is known for its diverse biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of indole derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantiomeric purity. Enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate is one such method, where non-mammalian enzymes are used to produce optically enriched intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields fully saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Wirkmechanismus

The mechanism of action of (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole apart from similar compounds is its unique benzyl group, which allows for a wider range of chemical modifications and applications. Its chiral centers also make it particularly valuable in asymmetric synthesis and drug development .

Eigenschaften

CAS-Nummer

61088-63-9

Molekularformel

C15H19N

Molekulargewicht

213.32 g/mol

IUPAC-Name

(3aS,7aR)-1-benzyl-2,3,3a,4,5,7a-hexahydroindole

InChI

InChI=1S/C15H19N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-3,5-7,9,14-15H,4,8,10-12H2/t14-,15-/m0/s1

InChI-Schlüssel

YFUMUZJYAOQBSK-GJZGRUSLSA-N

Isomerische SMILES

C1C[C@H]2CCN([C@H]2C=C1)CC3=CC=CC=C3

Kanonische SMILES

C1CC2CCN(C2C=C1)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.